Dimethyl-1,2-oxazole-4-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWLAZLQCDOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Mechanistic Investigations of Dimethyl 1,2 Oxazole 4 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Applications with Oxazolyl Sulfonyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its ability to rapidly and reliably connect molecular building blocks. nih.govsigmaaldrich.com This methodology is centered on the unique characteristics of the sulfur-fluoride bond, which is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles. nih.govnih.gov This duality of stability and latent reactivity makes sulfonyl fluorides, including heterocyclic variants like oxazolyl sulfonyl fluorides, powerful tools in modular synthesis. nih.govresearchgate.net
The fundamental principle of SuFEx chemistry lies in the controlled, catalyzed exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov For oxazolyl sulfonyl fluorides, the electrophilic sulfur atom is attacked by a nucleophile, typically an alcohol (often as a silyl (B83357) ether) or an amine, leading to the formation of a stable sulfonate or sulfonamide linkage, respectively. nih.govnih.gov This process is frequently accelerated by base catalysts such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine. nih.gov
The S(VI)-F bond in sulfonyl fluorides is highly resilient to a wide range of chemical environments, including oxidation, reduction, and strong acids, which is a key tenet of click chemistry. nih.gov However, its reactivity can be "unleashed" under specific catalytic conditions, allowing the reaction to proceed rapidly and efficiently. nih.gov The scope of SuFEx reactions is vast, enabling the connection of diverse molecular modules. Oxazolyl sulfonyl fluorides serve as highly functionalized "hubs" that can be clicked onto various substrates, including bioactive molecules and polymers, to introduce the oxazole (B20620) motif. nih.govacs.org The development of "Accelerated SuFEx Click Chemistry" (ASCC) protocols has further expanded the scope by enabling efficient coupling of even challenging substrates, such as aromatic heterocyclic sulfonyl fluorides, with alcohols under milder conditions and with lower catalyst loadings. nih.gov
A hallmark of sulfonyl fluorides, including the oxazolyl class, is their remarkable chemoselectivity. The sulfonyl fluoride group is significantly more stable and less reactive than the analogous sulfonyl chloride. sigmaaldrich.comtheballlab.com This stability allows the oxazolyl sulfonyl fluoride moiety to remain intact during other chemical transformations on the same molecule, enabling its use in late-stage functionalization strategies. nih.gov For example, transformations at other sites on a molecule can be performed without affecting the sulfonyl fluoride group, which can then be selectively activated for a SuFEx reaction in a subsequent step. nih.gov
The robustness of the S-F bond prevents unwanted side reactions like hydrolysis or reduction that can plague more reactive sulfonyl chlorides. theballlab.com This inherent stability ensures that SuFEx reactions are clean and high-yielding. nih.govresearchgate.net In the context of complex molecules with multiple nucleophilic sites, the chemoselectivity can be precisely controlled. For instance, specific catalysts can enable the selective reaction of the sulfonyl fluoride with a target nucleophile, such as a phenolic hydroxyl group, even in the presence of other potentially reactive groups like aliphatic alcohols or amines under certain conditions. nih.gov This high degree of control is crucial for applications in chemical biology and drug discovery where precision is paramount. nih.gov
The modular nature of SuFEx chemistry makes oxazolyl sulfonyl fluorides ideal building blocks for constructing complex molecular libraries. nih.govresearchgate.net In this strategy, the oxazolyl sulfonyl fluoride acts as a stable, pre-functionalized module that can be reliably connected to a diverse range of other modules containing complementary functional groups (e.g., alcohols, amines). nih.gov This "plug-and-play" approach streamlines the synthesis of new chemical entities by assembling them from readily available starting materials. nih.govnih.gov
Accelerated SuFEx protocols are particularly well-suited for modular synthesis in a high-throughput format, such as in 96-well plates, for the rapid generation of compound libraries. nih.govresearchgate.net For example, an array of different alcohols can be reacted with a single oxazolyl sulfonyl fluoride hub to quickly produce a library of corresponding sulfonate esters. nih.gov This approach has been successfully applied to the late-stage derivatization of bioactive molecules and the parallel synthesis of potential therapeutic agents. nih.govresearchgate.net The reliability and broad applicability of SuFEx allow for the exploration of vast chemical space by simply varying the modular components clicked together. nih.gov
Nucleophilic Substitution and Addition Reactions of the Sulfonyl Fluoride Group
Beyond its central role in SuFEx click chemistry, the sulfonyl fluoride group can participate in a range of nucleophilic substitution reactions. While inherently stable, its reactivity can be unlocked using specific activators, enabling the formation of key functional groups such as sulfonamides and sulfonates.
The reaction of sulfonyl fluorides with amine and alcohol nucleophiles is fundamental to their application in synthesis. However, due to the high strength of the S-F bond, these reactions often require activation to proceed efficiently, especially with less reactive nucleophiles. theballlab.comnih.gov Traditional methods often required harsh conditions, such as strong bases or high temperatures. nih.gov
Recent advancements have introduced milder and more general methods for this transformation. One prominent strategy involves the use of Lewis acids, such as calcium triflimide [Ca(NTf2)2], to activate the sulfonyl fluoride. theballlab.comnih.gov This catalyst facilitates the nucleophilic attack of amines to form sulfonamides in good to excellent yields across a wide range of sterically and electronically diverse substrates. nih.gov The combination of Ca(NTf2)2 with a base like DABCO can further accelerate the reaction, allowing it to proceed at room temperature in under 30 minutes. nih.gov This methodology provides a unified approach to accessing sulfonamides, sulfamates, and sulfamides from their respective S(VI) fluoride precursors. nih.gov
The table below summarizes representative conditions for the formation of sulfonamides from sulfonyl fluorides, illustrating the effectiveness of catalytic activation.
| Sulfonyl Fluoride Substrate | Amine Nucleophile | Key Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf2)2, Et3N | t-amylOH | 60 °C | 85% | theballlab.com |
| Phenylsulfonyl fluoride | Aniline | Ca(NTf2)2, DABCO | MeCN | RT | 94% | nih.gov |
| 1-Naphthalenesulfonyl fluoride | Benzylamine | Ca(NTf2)2, Et3N | t-amylOH | 60 °C | 95% | nih.gov |
| 2-Thiophenesulfonyl fluoride | Morpholine | Ca(NTf2)2, Et3N | t-amylOH | 60 °C | 96% | nih.gov |
Similarly, the reaction with alcohols to form sulfonate esters is a cornerstone of SuFEx chemistry. Accelerated protocols using organosuperbases as catalysts allow for the efficient coupling of sulfonyl fluorides with a range of aryl and alkyl alcohols, often at room temperature and within minutes. nih.gov
While SuFEx and related nucleophilic substitutions are the most common reactivity pathways for sulfonyl fluorides, other transformations are being explored to expand their synthetic utility. One area of growing interest is the involvement of sulfonyl fluorides in radical reactions. rsc.org The generation of a fluorosulfonyl radical (•SO2F) allows for the construction of sulfonyl fluorides through novel pathways, such as the radical chloro-fluorosulfonylation of alkynes under photoredox conditions. nih.govrsc.org Although converting stable S(VI) fluorides into S(VI) radicals is challenging due to the high bond dissociation energy of the S-F bond, cooperative catalytic systems are being developed to address this. researchgate.net
Another potential, though less explored, pathway is defluorosulfonylation, which would be analogous to desulfonylation reactions where a sulfonyl group is removed from a molecule. wikipedia.org Reductive desulfonylation methods typically cleave a carbon-sulfur bond using reducing agents like metal amalgams or tin hydrides, replacing the sulfonyl group with hydrogen. wikipedia.orgorganicreactions.org While this reactivity is well-established for sulfones, its direct application to cleave the bond between the oxazole ring and the sulfonyl fluoride group (defluorosulfonylation) represents a potential but underexplored synthetic route. Such a transformation would involve the removal of the entire -SO2F group.
Reactivity Characteristics of the Dimethyl-1,2-oxazole Ring System
The reactivity of the dimethyl-1,2-oxazole ring is a complex interplay of its inherent electronic structure, influenced significantly by the substituents it bears. The 1,2-oxazole (isoxazole) nucleus is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a π-electron-deficient system, which governs its behavior in chemical reactions. The presence of two methyl groups and a sulfonyl fluoride moiety further modulates this reactivity profile.
Electrophilic and Nucleophilic Reactivity of the Oxazole Nucleus
The electronic nature of the 1,2-oxazole ring dictates its susceptibility to electrophilic and nucleophilic attack. Generally, the ring is deactivated towards electrophilic aromatic substitution compared to benzene, due to the electronegativity of the heteroatoms. When such reactions do occur, the position of attack is influenced by the directing effects of existing substituents. In the case of 3,5-dimethyl-1,2-oxazole, the methyl groups are electron-donating, which would typically activate the ring towards electrophilic attack, particularly at the C4 position. However, in the subject compound, this position is already occupied by the strongly electron-withdrawing sulfonyl fluoride group. This group significantly deactivates the entire ring, making electrophilic substitution challenging.
Conversely, the π-electron-deficient nature of the ring makes it more susceptible to nucleophilic attack than benzene, although such reactions are still uncommon without the presence of a good leaving group. semanticscholar.org The C2 position of the oxazole ring is generally the most electron-deficient and therefore the most likely site for nucleophilic attack. tandfonline.com The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.orgtandfonline.com
The sulfonyl fluoride moiety itself is an electrophilic center and is the primary site of reactivity towards nucleophiles. This functional group can react with various nucleophiles, a characteristic leveraged in the design of chemical probes and inhibitors.
| Position | Electronic Character | Susceptibility to Attack | Influence of Substituents (3,5-dimethyl, 4-sulfonyl fluoride) |
| C3 | Partially positive | Low | Site of a methyl group. |
| C4 | Partially positive | Low | Site of the electron-withdrawing sulfonyl fluoride group; deactivated. |
| C5 | Electron-rich relative to C3/C4 | Preferred site for electrophilic attack | Site of a methyl group; deactivated by adjacent SO2F group. |
| N2 | Electron-rich (lone pair) | Site for protonation/alkylation | Basicity is low (isoxazole pKa ~ -2.97). |
| SO2F | Highly electrophilic sulfur | Primary site for nucleophilic attack | The key reactive center of the molecule for covalent modification. |
Functionalization of the Oxazole Ring through Directed C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including oxazoles. mdpi.com This methodology often employs transition-metal catalysts (e.g., palladium, rhodium, iridium) to selectively cleave a C-H bond and form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgresearchgate.net
For the oxazole ring system, the nitrogen atom can serve as an intrinsic directing group, guiding the catalyst to an adjacent C-H bond. In other cases, an external directing group is installed on the molecule to achieve high regioselectivity. Common C-H functionalization reactions include arylation, alkenylation, and acylation. organic-chemistry.org
In Dimethyl-1,2-oxazole-4-sulfonyl fluoride, the C4 position is substituted. The remaining C-H bonds are on the two methyl groups. While C(sp³)-H activation is possible, it is generally more challenging than C(sp²)-H activation on the ring itself. If the parent 3,5-dimethylisoxazole (B1293586) were to undergo directed C-H activation, the C4-H bond would be a primary target. Research on related oxazole systems has demonstrated efficient and regioselective C-H functionalization, highlighting the versatility of this approach for creating structurally diverse derivatives. rsc.org
| Catalytic System | Reaction Type | Position Functionalized | Reference Findings |
| Pd(PPh3)4 / t-BuOLi | Direct Arylation/Alkenylation | C2 of oxazole | Efficiently catalyzes coupling with aryl and alkenyl bromides, tolerating a wide range of functional groups. organic-chemistry.org |
| Rh(III) Catalysis | C-H Activation / Annulation | C-H bond adjacent to N | Used for cascade reactions to construct complex polycyclic derivatives from 2-phenyloxazoles. researchgate.net |
| Pd(OAc)2 / PCy3 | Direct Arylation | C5 of isoxazole (B147169) | Enables the coupling of various isoxazoles with aryl bromides. |
| Ir(III) Catalysis | C-H Activation / Amination | C-H bond adjacent to N | Facilitates one-pot synthesis of acridone (B373769) derivatives from 2-phenyloxazoles and anthranils. researchgate.net |
Chemical Stability and Reactivity of the Oxazole-Sulfonyl Fluoride Moiety in Complex Chemical Environments
Oxazole Ring Stability: The 1,2-oxazole ring is a thermally stable aromatic system. tandfonline.com However, it can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or upon photolysis. The aromaticity provides a degree of kinetic stability, but the N-O bond is inherently weak and can be a point of cleavage in reductive or photochemical reactions.
Sulfonyl Fluoride Moiety Stability: The sulfonyl fluoride group is known for its unique balance of stability and reactivity. rsc.org Compared to the more common sulfonyl chlorides, sulfonyl fluorides are significantly more robust and resistant to hydrolysis under physiological conditions. nih.gov This enhanced stability is attributed to the strength of the sulfur-fluorine bond. This property makes sulfonyl fluoride-containing molecules suitable for applications in aqueous environments, including chemical biology and drug discovery, where stability is crucial. rsc.orgnih.gov
Despite its general stability, the sulfur atom in the sulfonyl fluoride group remains a potent electrophile. It can react selectively with potent nucleophiles, particularly the side chains of certain amino acid residues like serine, threonine, lysine, and tyrosine. rsc.org This "tunable" reactivity allows sulfonyl fluorides to act as covalent modifiers of proteins and other biomolecules. The reactivity can be modulated by the electronic properties of the attached ring system; the electron-withdrawing nature of the isoxazole ring in this compound would enhance the electrophilicity of the sulfur atom.
| Moiety | Conditions Promoting Stability | Conditions Promoting Reactivity | Notes |
| 1,2-Oxazole Ring | Neutral pH, thermal stress, mild oxidizing conditions. | Strong bases (ring opening), reducing agents (N-O bond cleavage), UV light (photolysis). | Generally considered a stable aromatic heterocycle. tandfonline.com |
| Sulfonyl Fluoride | Aqueous buffers (pH ~7.4), ambient temperature, presence of weak nucleophiles. | Presence of strong or specific nucleophiles (e.g., Ser, Lys, Tyr side chains), elevated temperatures. | More resistant to hydrolysis and thermolysis than corresponding sulfonyl chlorides. nih.gov |
Applications of Dimethyl 1,2 Oxazole 4 Sulfonyl Fluoride in Advanced Chemical Synthesis
Role as Versatile Chemical Building Blocks in Contemporary Organic Synthesis
Dimethyl-1,2-oxazole-4-sulfonyl fluoride (B91410) has emerged as a significant and versatile building block in modern organic synthesis. Its structure, which combines a stable heterocyclic oxazole (B20620) ring with a highly reactive sulfonyl fluoride group, offers a unique balance of stability and reactivity. nih.govresearchgate.net The sulfonyl fluoride moiety is notably stable under many reaction conditions, yet its latent electrophilicity can be selectively activated for specific transformations, making it a privileged motif in synthetic chemistry. researchgate.netresearchgate.net This dual nature allows for its incorporation into molecular frameworks that can later undergo specific, high-yield transformations, a cornerstone of modular synthesis. illinois.edu
The sulfonyl fluoride group of dimethyl-1,2-oxazole-4-sulfonyl fluoride is an excellent electrophilic partner for the synthesis of sulfonamides and sulfonates. The robust nature of the S-F bond allows it to withstand various synthetic conditions, enabling its conversion at a late stage of a synthetic sequence. This reactivity is crucial for creating libraries of related compounds with diverse functionalities.
The reaction with primary or secondary amines proceeds under mild conditions, often in the presence of a base, to yield the corresponding sulfonamides. nih.gov A notable example is the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where the sulfonyl fluoride reacts with the natural product cytisine (B100878) to form a new sulfonamide derivative. nih.govresearchgate.net This demonstrates the utility of the reagent in modifying complex, biologically active molecules.
Similarly, reaction with phenols or alcohols, typically under basic conditions, provides access to a wide range of sulfonate esters. Forcing conditions, such as heating with cesium carbonate, can be employed to drive the reaction to completion, even with less reactive nucleophiles. chemrxiv.org This transformation is a key step in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, highlighting the compound's role as a versatile hub for generating molecular diversity. researchgate.netchemrxiv.org
| Starting Material | Reactant Type | Resulting Derivative | Key Feature |
|---|---|---|---|
| This compound | Amine (R-NH₂) | Sulfonamide (Oxazole-SO₂-NHR) | Forms stable S-N bond; used to modify bioactive molecules. nih.govresearchgate.net |
| This compound | Phenol/Alcohol (R-OH) | Sulfonate (Oxazole-SO₂-OR) | Forms stable S-O bond; a key SuFEx transformation. chemrxiv.org |
The concept of "click chemistry" emphasizes the use of highly reliable and selective reactions to join molecular modules together. illinois.edu this compound is an exemplary reagent for Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction. nih.govresearchgate.net The S-F bond, while generally stable, can be selectively activated to react with silyl (B83357) ethers or amines, forming robust S-O or S-N linkages with high fidelity. nih.gov
This SuFEx reactivity allows the dimethyl-oxazole moiety to be "clicked" onto other complex molecules. Because the reaction conditions are typically mild and metal-free, they are compatible with a wide range of functional groups, making this a powerful tool for late-stage functionalization and bioconjugation. researchgate.netresearchgate.net The oxazole core acts as a rigid scaffold, while the sulfonyl fluoride serves as a connective hub, enabling the construction of intricate, multidimensional molecular architectures from simpler precursors. nih.gov This modular approach is highly valued in drug discovery and materials science for its efficiency and reliability. researchgate.netdigitellinc.com
Strategies for Diversity-Oriented Synthesis and Focused Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. Oxazolyl sulfonyl fluorides, including the dimethyl derivative, are powerful tools in this endeavor due to their predictable reactivity and suitability for building molecular libraries. nih.govnih.gov
The reliable reactivity of the sulfonyl fluoride group is well-suited for high-throughput and automated synthesis platforms. rsc.org Strategies such as "Diversity Oriented Clicking" (DOC) leverage the dual reactivity of specifically designed sulfonyl fluoride connectors to generate large libraries of compounds. chemrxiv.orgrsc.org In this approach, a core molecule containing a sulfonyl fluoride can undergo various click reactions, such as cycloadditions or Michael additions, followed by further diversification via SuFEx chemistry on the sulfonyl fluoride handle. chemrxiv.org This allows for the rapid generation of a wide array of structurally distinct heterocycles and other complex frameworks from a common set of starting materials. nih.govrsc.orgchemrxiv.org The simplicity and regioselectivity of these transformations make them amenable to parallel synthesis formats, significantly accelerating the discovery of novel chemical entities. chemrxiv.orgchemrxiv.org
| Core Scaffold | Synthetic Strategy | Generated Products | Advantage |
|---|---|---|---|
| Alkynyl-Sulfonyl Fluoride Hubs | Diversity Oriented Clicking (DOC) | Structurally diverse sulfonyl fluoride-containing heterocycles. chemrxiv.orgrsc.org | Rapidly builds molecular complexity and diversity. |
| Oxazolyl Sulfonyl Fluoride | Parallel SuFEx Reactions | Library of sulfonamides and sulfonates with varied substituents. | Amenable to high-throughput synthesis for screening. rsc.org |
Beyond simply generating diversity, oxazolyl sulfonyl fluorides are used in the rational design of focused chemical libraries. The sulfonyl fluoride group is a "warhead" that can form covalent bonds with specific amino acid residues in proteins, such as tyrosine. nih.gov This property has been exploited to create covalent probes and inhibitors for enzymes. nih.govnih.gov
By combining the dimethyl-oxazole scaffold with the sulfonyl fluoride reactive group, libraries can be designed to target specific protein families. Structure-based design principles can guide the selection of building blocks to be attached to the oxazole core, creating compounds with a higher probability of interacting with a desired biological target. nih.govnih.gov For example, a library of sulfonamide derivatives can be synthesized from this compound and a collection of amines, with the amines chosen to probe the binding pocket of a target enzyme. This targeted approach increases the efficiency of the drug discovery process by focusing on chemical space that is most relevant to the biological question at hand. digitellinc.comnih.gov
Advanced Synthetic Methodologies Employing Oxazolyl Sulfonyl Fluorides
The synthesis and application of oxazolyl sulfonyl fluorides have been advanced by the development of novel synthetic methodologies. An efficient method for the synthesis of the core structure involves the Rhodium-catalyzed annulation of a diazo-fluorosulfonyl acetate (B1210297) with nitriles. x-mol.com This approach provides a direct and general route to highly functionalized oxazolyl sulfonyl fluorides, making these valuable building blocks more accessible. x-mol.com
Furthermore, the concept of using "spring-loaded" connectors, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), has expanded the synthetic utility of the sulfonyl fluoride group. nih.govrsc.org These highly reactive hubs can participate in a variety of transformations, including stereoselective addition reactions and cycloadditions, to produce unique and complex molecular cores that retain the sulfonyl fluoride handle for subsequent SuFEx diversification. chemrxiv.orgrsc.orgchemrxiv.org While distinct from this compound, these advanced strategies underscore the broad potential of sulfonyl fluoride-containing building blocks in constructing complex molecules with high precision and efficiency, paving the way for future applications in medicinal chemistry and materials science. chemrxiv.orgrsc.org
Catalytic Transformations Involving Oxazolyl Sulfonyl Fluoride Substrates
The unique chemical architecture of oxazolyl sulfonyl fluorides, particularly this compound, renders them valuable substrates in a variety of catalytic transformations. The inherent stability of the sulfonyl fluoride group, combined with the electronic properties of the dimethyl-oxazole ring, allows for selective chemical manipulations. enamine.net Research has demonstrated that heterocyclic sulfonyl fluorides are stable towards hydrolysis and reductive conditions, making them compatible with various metal-catalyzed reactions. enamine.net
A significant advancement in the synthesis of functionalized oxazolyl sulfonyl fluorides involves the rhodium-catalyzed annulation of methyl-2-diazo-2-(fluorosulfonyl)acetate with nitriles. acs.org This method provides a direct and efficient route to highly functionalized oxazolyl-decorated sulfonyl fluorides. acs.org The resulting structures are considered valuable "warheads" with significant potential in medicinal chemistry and drug discovery due to the reactive yet stable nature of the sulfonyl fluoride moiety. acs.orgx-mol.com
Furthermore, hetaryl sulfonyl fluorides bearing bromide or iodide functionalities serve as versatile substrates for palladium-catalyzed cross-coupling reactions. enamine.net This allows for the introduction of carbon-carbon bonds, expanding the molecular complexity and diversity of structures derived from the oxazolyl sulfonyl fluoride core. The stability of the S-F bond under these catalytic conditions is a key advantage, enabling selective reaction at other sites of the molecule. enamine.net These catalytic methodologies highlight the utility of oxazolyl sulfonyl fluorides as building blocks for creating diverse molecular architectures.
| Catalyst | Substrate(s) | Product Type | Key Findings |
| Rh₂(OAc)₄ | Methyl-2-diazo-2-(fluorosulfonyl)acetate, Nitriles | Highly functionalized oxazolyl sulfonyl fluorides | Provides a general and direct route to oxazolyl-decorated sulfonyl fluoride "warheads". acs.orgx-mol.com |
| Palladium catalysts | Hetaryl bromides/iodides with a -SO₂F group | C-C coupled hetaryl sulfonyl fluorides | The sulfonyl fluoride group is stable under the reaction conditions, allowing for selective cross-coupling. enamine.net |
Late-Stage Functionalization Approaches for Complex Molecule Derivatization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules to rapidly generate analogues with improved properties. rsc.orgnih.govnih.gov Sulfonyl fluorides, including oxazolyl derivatives, have emerged as valuable reagents and motifs in LSF due to their unique reactivity and stability. rsc.orgsigmaaldrich.com
One of the most prominent applications of sulfonyl fluorides in LSF is through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. morressier.comnih.gov This approach allows for the efficient and selective reaction of a sulfonyl fluoride with a variety of nucleophiles under mild, often physiological, conditions. nih.gov For instance, the pendant sulfonyl fluoride group of a complex molecule can be derivatized in a high-throughput manner to create libraries of new compounds. researchgate.net This has been successfully applied to the late-stage functionalization of known drugs, generating derivatives with enhanced biological activity. morressier.comnih.gov
The robustness of the sulfonyl fluoride group allows it to be carried through multi-step syntheses and then be selectively reacted at a late stage. For example, the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a derivative of the natural alkaloid cytisine, demonstrates the modification of a complex bioactive molecule with a dimethyl-oxazole sulfonyl moiety. nih.govresearchgate.net This highlights the potential of using this compound or its derivatives to modify natural products and other complex scaffolds. The resulting sulfonamides often exhibit interesting biological properties, such as the inhibition of human carbonic anhydrase. nih.gov The development of photoredox-catalyzed methods for introducing the fluorosulfonyl group further expands the toolkit for LSF, enabling the modification of natural products and drugs under mild conditions. researchgate.net
| LSF Strategy | Substrate Class | Functionalization Outcome | Significance |
| SuFEx Click Chemistry | Phenolic compounds, Known anticancer drugs | Arylfluorosulfate derivatives | High-throughput, automated synthesis and screening of derivatives with potentially improved biological activity. morressier.comnih.gov |
| SuFEx Click Chemistry | Heterocyclic cores with pendant sulfonyl fluoride | Diverse libraries of functionalized structures | Rapid synthesis of diverse compounds for screening against biological targets like MRSA. researchgate.net |
| Sulfonamide Formation | Natural alkaloids (e.g., Cytisine) | Sulfonamide derivatives of complex molecules | Modification of bioactive scaffolds to generate new compounds with potential therapeutic properties. nih.govresearchgate.net |
| Photoredox Catalysis | Natural products and drugs | Allylic C-H fluorosulfonylation | Enables late-stage functionalization under mild conditions with high regioselectivity. researchgate.net |
Future Directions and Emerging Research Avenues for Dimethyl 1,2 Oxazole 4 Sulfonyl Fluoride
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The advancement of applications for Dimethyl-1,2-oxazole-4-sulfonyl fluoride (B91410) is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. Traditional routes to sulfonyl fluorides often involve harsh reagents or multi-step processes. sciencedaily.com Future research is anticipated to focus on greener, more direct synthetic pathways.
One promising avenue is the direct conversion of sulfonic acids or their salts to sulfonyl fluorides. Recent methodologies have demonstrated the use of reagents like Xtalfluor-E® and thionyl fluoride for the deoxyfluorination of sulfonic acids under mild conditions, offering high yields and reducing the need for hazardous chemicals. nih.gov Applying these methods to 3,5-dimethyl-1,2-oxazole-4-sulfonic acid could provide a direct and efficient route to the target compound.
Another sustainable approach involves the oxidative fluorination of thiols or disulfides. rhhz.net A recently developed method utilizes SHC5® and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides, with non-toxic salts like NaCl and KCl as the only byproducts. sciencedaily.com Adapting this green chemistry approach for a 3,5-dimethyl-1,2-oxazole-4-thiol precursor could significantly improve the environmental footprint of the synthesis.
The synthesis of the analogous 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride is a known process, achieved through the sulfochlorination of 3,5-dimethylisoxazole (B1293586). nih.gov Future work could optimize a subsequent, efficient halide exchange reaction (chloride to fluoride) using safer fluorinating agents.
| Precursor Compound | Potential Green Reagent(s) | Key Advantage |
| 3,5-dimethyl-1,2-oxazole-4-sulfonic acid | Xtalfluor-E® or Thionyl fluoride | Direct conversion under mild conditions nih.gov |
| 3,5-dimethyl-1,2-oxazole-4-thiol | SHC5® and Potassium Fluoride (KF) | Environmentally friendly, non-toxic byproducts sciencedaily.com |
| 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | Potassium bifluoride (KHF2) | Utilization of an established precursor route nih.govnih.gov |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The sulfonyl fluoride moiety is primarily known for its participation in SuFEx click chemistry, reacting with a variety of nucleophiles. nih.gov Future research will likely delve into expanding the scope of this reactivity for Dimethyl-1,2-oxazole-4-sulfonyl fluoride. As a SuFEx "hub," this compound can be used to link molecules together, forming sulfonamides, sulfamates, and inorganic sulfates. nih.gov
The exploration of novel chemical transformations is a key research avenue. This includes its use in "Diversity Oriented Clicking" (DOC) strategies, where the compound could serve as a foundational building block. researchgate.net By combining its SuFEx reactivity with other orthogonal click reactions, complex and diverse molecular libraries can be rapidly assembled for screening in various applications.
Furthermore, the reactivity of the oxazole (B20620) ring itself, in conjunction with the strongly electron-withdrawing sulfonyl fluoride group, warrants investigation. This could lead to unexpected reaction pathways, such as regioselective additions or ring-opening transformations under specific conditions, providing access to novel chemical scaffolds. Research into its potential as a dienophile or dipolarophile in cycloaddition reactions could also yield new heterocyclic systems.
| Reaction Type | Potential Reactant(s) | Resulting Linkage/Product |
| Sulfonamide Formation (SuFEx) | Primary/Secondary Amines | R-SO2-NR'R'' |
| Sulfamate Formation (SuFEx) | Alcohols/Phenols | R-SO2-OR' |
| Diversity Oriented Clicking (DOC) | Azides, Alkynes, etc. | Complex molecular libraries researchgate.net |
| Cycloaddition Reactions | Dienes, Dipoles | Novel heterocyclic systems |
Integration into Advanced Materials Science and Functional Polymer Chemistry
The unique properties of sulfonyl fluorides make them attractive for materials science. nih.gov A significant future direction for this compound is its incorporation into functional polymers. SuFEx chemistry provides an efficient method for polymer synthesis and modification. rsc.org The compound could be functionalized with a polymerizable group (e.g., a vinyl or epoxide) to create a monomer.
Polymerization of such a monomer could lead to materials with tailored properties. For instance, fluorinated polymers are known for their unique surface characteristics, such as hydrophobicity and low surface energy. Research has shown that photopolymerizing epoxides containing sulfonyl fluoride groups can create highly crosslinked films where the sulfonyl fluoride groups are enriched at the surface. pdx.edu A similar strategy using a derivative of this compound could be employed to create specialized coatings or membranes.
Furthermore, the compound can be used for post-polymerization modification. By preparing a polymer with pendant nucleophilic groups, this compound could be "clicked" onto the polymer backbone, introducing the oxazole functionality and altering the material's properties, such as thermal stability or solubility. The large dipole moment of related triazole polymers suggests that polymers incorporating the dimethyl-oxazole-sulfonyl moiety may also possess interesting dielectric properties. mdpi.com
Interdisciplinary Applications in Chemical Biology and Drug Discovery
Perhaps one of the most exciting future directions lies in chemical biology and drug discovery. Sulfonyl fluorides are recognized as valuable tools for covalently modifying proteins and serving as biological probes. nih.gov They exhibit a unique balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, cysteine, and histidine. nih.gov
Chemical Probe Development: this compound can be developed as a chemical probe for activity-based protein profiling (ABPP). By attaching a reporter tag (like a fluorophore or biotin), the probe can covalently label active enzymes in complex biological systems, allowing for their identification and functional study. nih.gov This approach is crucial for understanding disease states and identifying new drug targets.
Target Labeling Methodologies: The compound is an ideal candidate for "inverse drug discovery." nih.gov In this strategy, a library of small molecules bearing the sulfonyl fluoride electrophile is screened against the proteome to identify protein targets. The covalent nature of the interaction facilitates the isolation and identification of these targets. nih.gov This can uncover novel protein-ligand interactions and validate new therapeutic targets.
Additionally, the development of radiolabeled versions, particularly with Fluorine-18 (¹⁸F), is a promising avenue. The synthesis of ¹⁸F-labeled alkenyl sulfonyl fluorides has been reported, paving the way for the development of positron emission tomography (PET) imaging agents. nih.gov An ¹⁸F-labeled this compound could be used to visualize the distribution and engagement of a drug with its target in vivo.
| Application Area | Methodology | Potential Outcome |
| Chemical Probe | Activity-Based Protein Profiling (ABPP) | Identification of active enzymes and drug targets nih.gov |
| Target Identification | Inverse Drug Discovery | Discovery of novel protein-ligand interactions nih.gov |
| In Vivo Imaging | ¹⁸F Radiolabeling | PET imaging of drug-target engagement nih.gov |
| Covalent Inhibition | Covalent modification of active site residues | Development of irreversible inhibitors rsc.org |
Q & A
Q. What are the key considerations for synthesizing Dimethyl-1,2-oxazole-4-sulfonyl fluoride with high yield?
To optimize synthesis, prioritize solvent selection (e.g., high boiling points to minimize volatilization losses ), controlled temperature to prevent side reactions, and purification via column chromatography or recrystallization. For sulfonyl fluorides, methods analogous to sulfonyl chloride synthesis (e.g., fluorination of sulfonic acid derivatives) can be adapted, with rigorous anhydrous conditions to avoid hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Use ¹H, ¹³C, and 2D techniques (COSY, HMQC, HMBC) for structural confirmation, as demonstrated in chromone and benzoic acid derivative analyses .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Elemental Analysis : Validate purity and stoichiometry.
Quantitative 2D NMR with response factors, calibrated against stable standards like dimethyl sulfone, enhances accuracy .
Q. What are the recommended storage conditions to prevent decomposition?
Store in anhydrous environments at 0–6°C, based on stability protocols for sulfonamides and sulfonyl fluorides . Use inert gas (N₂/Ar) to mitigate moisture and oxidative degradation.
Q. How to assess the compound’s purity post-synthesis?
Combine quantitative NMR (using internal standards like glycerol ) with HPLC (reversed-phase C18 column, UV detection at 254 nm). Compare retention times and peak areas against certified reference materials.
Advanced Research Questions
Q. How to resolve discrepancies in reported reactivity of sulfonyl fluorides in nucleophilic substitutions?
- Kinetic Studies : Monitor reaction rates under controlled pH, temperature, and solvent polarity.
- Isotopic Labeling : Use ¹⁸O or ²H to trace mechanistic pathways.
- 2D NMR Analysis : Track intermediate formation (e.g., sulfonate esters) to clarify competing reaction pathways .
Q. How to design experiments to study stability under varying pH and temperature?
- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C.
- Degradation Monitoring : Use LC-MS to identify breakdown products (e.g., sulfonic acids or oxazole derivatives).
- Comparative Analysis : Cross-reference with stability data of structurally analogous sulfonyl fluorides .
Q. What strategies mitigate side reactions when using this compound as a sulfonylation agent?
- Stoichiometric Control : Limit excess reagent to reduce unwanted sulfonylation of non-target nucleophiles.
- Scavengers : Add tert-butanol or silica gel to quench residual reagent.
- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation .
Q. What in silico methods predict reactivity with biological nucleophiles?
- Molecular Docking : Simulate interactions with enzymes (e.g., proteases) using AutoDock Vina.
- DFT Calculations : Model transition states and activation energies for reactions with thiols or amines.
- ECHA Guidelines : Apply computational toxicology frameworks to assess bioactivity .
Q. How to evaluate potential applications in agrochemical or pharmaceutical research?
- Bioactivity Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus), following protocols for benzoic acid derivatives .
- Synergy Studies : Combine with antibiotics (e.g., tetracycline) to assess potentiation effects.
- Structural Analogues : Compare with pesticidal sulfonamides (e.g., tolylfluanid) to infer mode of action .
Data Contradiction Analysis
Q. How to address conflicting data on hydrolysis rates in aqueous vs. non-polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
